Home > Products > Screening Compounds P4587 > N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide -

N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide

Catalog Number: EVT-6189215
CAS Number:
Molecular Formula: C17H10ClN3O4S2
Molecular Weight: 419.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial activity: Studies have shown that rhodanine derivatives exhibit significant antibacterial and antifungal activities. [, , ]
  • Anticancer activity: Several studies highlight the potential of rhodanine derivatives as anticancer agents, demonstrating their ability to inhibit the growth of various cancer cell lines. [, , , ]
  • Antiviral activity: Research has identified rhodanine derivatives as potential antiviral agents, specifically targeting the flavivirus family. []
  • Anti-inflammatory activity: Certain rhodanine derivatives have shown promising results as anti-inflammatory agents in both in vitro and in vivo studies. []
  • Aldose and Aldehyde Reductase Inhibition: Rhodanine-based compounds have been investigated for their potential to inhibit aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes implicated in diabetic complications. []
Synthesis Analysis

    Synthesis of the rhodanine core: The synthesis could start with the reaction of 2-chlorobenzaldehyde with rhodanine in the presence of a base like sodium acetate and a solvent like glacial acetic acid. This Knoevenagel condensation would yield 5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. [, ]

Mechanism of Action
  • Inhibition of enzyme activity: Rhodanine derivatives can act as inhibitors of various enzymes involved in different biological pathways, leading to their observed pharmacological effects. [, ]
Applications
  • Development of antimicrobial agents: The potential of this compound as an antibacterial or antifungal agent could be investigated against a panel of clinically relevant microorganisms. [, , ]
  • Exploration as a potential anticancer drug candidate: Further studies could focus on evaluating its cytotoxic activity against various cancer cell lines and understanding its mechanism of action. [, , , ]
  • Development of antiviral therapies: Its potential as an antiviral agent, particularly against flaviviruses, could be explored further. []
  • Investigation as a potential anti-inflammatory agent: In vitro and in vivo studies could be conducted to determine its efficacy and safety profile as an anti-inflammatory drug candidate. []
  • Development of therapeutics for diabetic complications: The potential of this compound to inhibit aldose reductase and aldehyde reductase could be further explored for managing diabetic complications. []

(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid

  • Compound Description: This compound is a rhodanine-3-acetic acid derivative investigated for its potential antifungal properties. It exhibited strong growth inhibition against Candida tropicalis 156, Candida krusei E 28, Candida glabrata 20/I, and Trichosporon asahii 1188. []
  • Relevance: This compound shares the core rhodanine structure with N-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide. The key difference lies in the substituent at the 5-position of the rhodanine ring. While the target compound has a 2-chlorobenzylidene group, this related compound features a pyridin-2-ylmethylidene moiety. []

N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c)

  • Compound Description: This 1,3-thiazolidin-4-one analog was synthesized and assessed for its anticancer activity. In vitro studies using the trypan blue exclusion method demonstrated that this compound exhibited 100% inhibition of Dalton's lymphoma ascites (DLA) tumor cells at a concentration of 100 mcg/ml. [, ]
  • Relevance: The structural similarity to N-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide lies in the shared 1,3-thiazolidin-4-one core. Variations occur in the substituents on this core. The target compound has a 2-chlorobenzylidene group at the 5-position and a 4-nitrobenzamide group at the 3-position, while this related compound features a 2,4-dichlorophenyl group at the 2-position, a methyl group at the 5-position, and a benzamide group at the 3-position of the thiazolidinone ring. [, ]

N-[5-methyl-2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide (4g)

  • Compound Description: This compound, another 1,3-thiazolidin-4-one analog, displayed noteworthy in vitro cytotoxicity against DLA cancer cells, achieving 86% inhibition at a concentration of 100 mcg/ml. []
  • Relevance: It shares the fundamental 1,3-thiazolidin-4-one structure with N-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide. The distinctions are in the substituent groups attached to the thiazolidinone core. While N-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide features a 2-chlorobenzylidene group at the 5-position and a 4-nitrobenzamide group at the 3-position, this analog has a methyl group at the 5-position, a 4-nitrophenyl group at the 2-position, and a benzamide group at the 3-position. []

N-[2-(2,3-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4b)

  • Compound Description: This 1,3-thiazolidin-4-one derivative exhibited promising in vitro anticancer activity, demonstrating 85% inhibition of DLA tumor cells at a concentration of 100 mcg/ml. []
  • Relevance: Similar to N-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide, this compound belongs to the 1,3-thiazolidin-4-one class. The differences lie in the substituents on the thiazolidinone ring. While N-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide has a 2-chlorobenzylidene group at the 5-position and a 4-nitrobenzamide group at the 3-position, this analog features a 2,3-dichlorophenyl group at the 2-position, a methyl group at the 5-position, and a benzamide group at the 3-position. []

2-(3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl)acetic acid derivatives

  • Compound Description: A series of these derivatives (7a-l) were prepared using microwave-assisted synthesis and evaluated for their anti-inflammatory effects. Notably, derivatives with aliphatic groups like -CH3 and -C2H5 on the thiazolidinone ring showed superior anti-inflammatory activity compared to those with bulkier substituents. []
  • Relevance: These compounds share the thiazolidin-4-one core structure with N-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide, but differ in their substituents. The presence of a phenyl group at the 2-position and acetic acid group at the 5-position distinguishes these derivatives from the target compound, which features a 2-chlorobenzylidene group at the 5-position and a 4-nitrobenzamide group at the 3-position. []

Properties

Product Name

N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide

IUPAC Name

N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide

Molecular Formula

C17H10ClN3O4S2

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C17H10ClN3O4S2/c18-13-4-2-1-3-11(13)9-14-16(23)20(17(26)27-14)19-15(22)10-5-7-12(8-6-10)21(24)25/h1-9H,(H,19,22)/b14-9+

InChI Key

HCNIREQWHALJHG-NTEUORMPSA-N

SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.